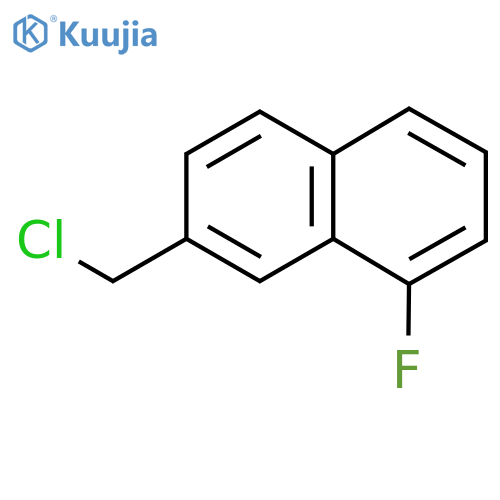Cas no 1261470-02-3 (2-(Chloromethyl)-8-fluoronaphthalene)

1261470-02-3 structure
商品名:2-(Chloromethyl)-8-fluoronaphthalene
CAS番号:1261470-02-3
MF:C11H8ClF
メガワット:194.632625579834
CID:4936280
2-(Chloromethyl)-8-fluoronaphthalene 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-8-fluoronaphthalene
-
- インチ: 1S/C11H8ClF/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,7H2
- InChIKey: RHLROBJAXYDHQM-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC2C=CC=C(C=2C=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 172
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
2-(Chloromethyl)-8-fluoronaphthalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000592-500mg |
2-(Chloromethyl)-8-fluoronaphthalene |
1261470-02-3 | 98% | 500mg |
$980.00 | 2023-09-03 | |
| Alichem | A219000592-1g |
2-(Chloromethyl)-8-fluoronaphthalene |
1261470-02-3 | 98% | 1g |
$1718.70 | 2023-09-03 |
2-(Chloromethyl)-8-fluoronaphthalene 関連文献
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
1261470-02-3 (2-(Chloromethyl)-8-fluoronaphthalene) 関連製品
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
